Ethyl 2-({[(4-chlorophenyl)formamido]methanethioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({[(4-chlorophenyl)formamido]methanethioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its complex structure, which includes a thiazole ring, a chlorophenyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(4-chlorophenyl)formamido]methanethioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenylamine and an appropriate electrophile.
Formation of the Formamido Group: The formamido group can be introduced through a formylation reaction using formic acid or a formylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-chlorophenyl)formamido]methanethioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Ethyl 2-({[(4-chlorophenyl)formamido]methanethioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4-chlorophenyl)formamido]methanethioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Ethyl 2-({[(4-chlorophenyl)formamido]methanethioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-[2-({[(4-chlorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate
- Ethyl 2-[(4-chlorophenyl)formamido]acetate
These compounds share structural similarities but may differ in their biological activities, chemical reactivity, and applications
Properties
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S2/c1-3-22-13(21)11-8(2)17-15(24-11)19-14(23)18-12(20)9-4-6-10(16)7-5-9/h4-7H,3H2,1-2H3,(H2,17,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGARBSUAXZZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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